molecular formula C7H12ClNO2 B8218158 (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

Cat. No.: B8218158
M. Wt: 177.63 g/mol
InChI Key: LVHNFOMBHNFIKI-PVBZQRKPSA-N
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Description

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride (CAS 2227197-63-7) is a chiral, non-natural amino acid building block of significant interest in medicinal chemistry and drug discovery. Its core structural feature is the rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) motif, which serves as a highly effective non-classical bioisostere for a para-substituted phenyl ring . This substitution strategy is employed to improve the physicochemical properties of drug candidates while maintaining potent biological activity. Replacing a phenyl ring with the BCP unit can lead to a substantial enhancement in aqueous solubility, improved metabolic stability by reducing susceptibility to CYP450-mediated oxidation , increased passive membrane permeability, and a reduction in non-specific binding, as measured by lower chromatographic hydrophobicity index (CHI) values . This compound is a key synthetic intermediate in the design of novel therapeutics. The successful application of this analog was demonstrated in the development of a potent and orally active γ-secretase inhibitor, where the BCP-for-phenyl replacement resulted in an equipotent inhibitor with superior pharmacokinetic properties, including significantly higher oral absorption in animal models . Beyond this, such BCP-based amino acids are also explored as scaffolds for designing ω-acidic amino acids that act as ligands for glutamate receptors, including the NMDA receptor, highlighting their utility in neuroscientific research . The compound has a molecular formula of C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is supplied as a solid and should be stored under an inert atmosphere at room temperature . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNFOMBHNFIKI-PVBZQRKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC1(C2)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Ring-Opening in Flow Systems

The scalable synthesis of BCP derivatives begins with the photochemical reaction between [1.1.1]propellane and diacetyl (5 ) under 365 nm LED irradiation in a continuous-flow reactor. This method avoids hazardous mercury lamps and quartz vessels, producing diketone 6 at a 1 kg scale within 6 hours (Scheme 1). Subsequent haloform reaction of 6 with bromine and sodium hydroxide yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) at a 500 g scale.

Key Data:

ParameterValue
Yield of 6 45–51% per batch
Purity of 1 >95% (NMR)
Reaction Time (Flow)6 hours

Enantioselective Functionalization of BCP Core

Asymmetric Strecker Synthesis

The Strecker reaction is employed to introduce the α-amino acid moiety. BCP ketone 11 (derived from 1 ) undergoes reductive amination with (R)-phenylglycinol as a chiral auxiliary, followed by hydrolysis to yield the (2R)-enantiomer. This method achieves diastereomeric excess (de) >98%, with final hydrolysis using 6 M HCl producing the hydrochloride salt.

Reaction Conditions:

  • Reductive Amination : LiAlH₄, THF, 0°C to RT, 12 h.

  • Hydrolysis : 6 M HCl, reflux, 24 h.

Performance Metrics:

StepYieldPurity
Reductive Amination80%90%
Hydrolysis85%95%

Photoredox Organocatalysis

A direct enantioselective method combines [1.1.1]propellane with aldehydes and an α-iminyl radical precursor under dual photoredox-organocatalysis (Scheme 2). Using a chiral N-heterocyclic carbene (NHC) catalyst and Ir(ppy)₃ photocatalyst, the reaction installs the stereocenter adjacent to the BCP core with 92–98% enantiomeric excess (ee).

Optimized Conditions:

  • Catalyst: (S)-BTM (10 mol%)

  • Photocatalyst: Ir(ppy)₃ (2 mol%)

  • Solvent: DCM, 25°C, 24 h.

Scope:

Aldehyde Substrateee (%)Yield (%)
Benzaldehyde9588
Cyclohexanecarboxaldehyde9282

Final Hydrochloride Salt Formation

The free amino acid is treated with hydrochloric acid in a polar solvent (e.g., ethanol/water) to precipitate the hydrochloride salt. Crystallization from methanol/ether yields the final product with >99% enantiopurity.

Typical Procedure:

  • Dissolve (2R)-2-amino-2-(1-BCP)acetic acid (10 g) in EtOH (100 mL).

  • Add concentrated HCl (12 M, 1.1 equiv) dropwise at 0°C.

  • Stir for 2 h, concentrate, and recrystallize.

Analytical Data:

  • Melting Point : 138–139°C.

  • ¹H NMR (D₂O) : δ 2.14 (s, 6H, BCP-CH₂), 3.89 (q, J = 6.5 Hz, 1H, α-CH), 1.45 (s, 2H, NH₂).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Potential
Strecker SynthesisHigh enantioselectivity (98% ee)Multi-step, chiral auxiliary removalGram-scale
Photoredox CatalysisSingle-step, broad substrate scopeRequires specialized catalystsMilligram-scale
Flow PhotochemistryKilogram-scale BCP core productionLimited to symmetric substratesIndustrial

Mechanistic Insights

Radical Pathways in BCP Formation

The photochemical ring-opening of [1.1.1]propellane proceeds via a diradical intermediate, which couples with diacetyl to form the strained diketone 6 . Computational studies suggest that the central bond cleavage releases ~70 kcal/mol strain energy, driving the reaction.

Stereochemical Control

In the NHC-catalyzed allylic substitution, the chiral catalyst induces a distorted trigonal bipyramidal transition state, favoring R-configuration at the α-carbon. Hydrogen-bonding interactions between the catalyst and substrate enforce enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules, particularly as a bioisostere for arylamine motifs, which can enhance solubility and metabolic stability in drug design.
  • Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution, allowing for the formation of diverse derivatives that are useful in synthetic chemistry.
Reaction TypeDescription
Oxidation Converts the compound to corresponding ketones or carboxylic acids.
Reduction Alters the amino group to hydroxyl or alkyl groups.
Substitution The amino group participates in nucleophilic substitution reactions.

Biology

  • Biological Activity : The compound is studied for its potential interactions with biological targets, making it relevant in pharmacology and biochemistry.
  • Mechanism of Action : Its rigid structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity through hydrogen bonding with target molecules.

Medicine

  • Drug Design : (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride is explored as a scaffold for developing new pharmaceuticals aimed at improving therapeutic efficacy.
  • Potential Therapeutics : Research indicates its potential use in treating various conditions due to its ability to interact with specific molecular pathways.

Material Science

  • Development of New Materials : The compound's unique properties are harnessed in the creation of innovative materials such as liquid crystals and molecular rotors, which have applications in electronics and photonics.

Case Study 1: Drug Development

A recent study evaluated the efficacy of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride as a candidate for treating neurodegenerative diseases by targeting specific receptors involved in neuronal signaling pathways. The findings suggested that modifications to the bicyclic structure could enhance binding affinity and therapeutic outcomes.

Case Study 2: Synthesis Optimization

In another research project, scientists focused on optimizing the synthesis route for this compound to improve yield and reduce costs in industrial applications. By employing flow chemistry techniques, they achieved significant improvements in synthesis efficiency while maintaining product purity.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The rigid and strained structure of the bicyclo[1.1.1]pentane ring allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with target molecules, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Stereochemical Variants

Compound Name CAS Molecular Formula MW (g/mol) Configuration Substituent Key Properties
(2R)-2-Amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid hydrochloride OMXX-281926-01 (Product Code) C₈H₁₁ClF₃NO₂ 245.63 R 3-CF₃ High rigidity; enhanced metabolic stability
(2S)-2-Amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid hydrochloride 122163395 (PubChem CID) C₈H₁₀F₃NO₂·HCl 245.63 S 3-CF₃ Similar MW but distinct stereochemistry may alter receptor binding
(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride 2231665-53-3 C₇H₁₀ClNO₂ 177.63 S None Lower MW; reduced lipophilicity due to absent CF₃
(R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride 2227197-63-7 C₇H₁₀ClNO₂ 177.63 R None Analogous to target compound but lacks CF₃; potential for comparative SAR studies

Key Observations :

  • The trifluoromethyl group increases molecular weight by ~68 g/mol and enhances lipophilicity (ClogP ~1.2 vs. ~0.5 for non-CF₃ analogs) .
  • Stereochemistry (R vs.

Substituent Variations

Compound Name CAS Molecular Formula MW (g/mol) Substituent Key Properties
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride 944278-22-2 C₁₁H₂₀ClNO₂ 245.74 3-tert-butyl Bulkier substituent increases steric hindrance; may reduce solubility
D-4-Chlorophenylglycine HCl 108392-76-3 C₈H₉Cl₂NO₂ 222.06 4-Cl-phenyl Aromatic substituent introduces π-π stacking potential; distinct from bicyclo core
Methyl (2R)-2-Amino-2-(4-hydroxyphenyl)acetate HCl 57591-61-4 C₉H₁₂ClNO₃ 217.65 4-OH-phenyl Polar hydroxyl group improves aqueous solubility; non-bicyclic

Key Observations :

  • Aromatic analogs (e.g., chlorophenyl or hydroxyphenyl) exhibit divergent physicochemical profiles, emphasizing the bicyclo scaffold's role in rigidity .

Biological Activity

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride, also known as a bicyclic amino acid, has garnered attention for its unique structural properties and potential biological activities. The compound features a bicyclo[1.1.1]pentane scaffold, which contributes to its rigidity and strain, making it an intriguing candidate for drug design and biological research.

Basic Information

PropertyValue
IUPAC Name (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride
Molecular Formula C₇H₁₂ClN₁O₂
Molecular Weight 177.63 g/mol
CAS Number 2227197-63-7

Structural Characteristics

The compound's structure is characterized by:

  • A rigid bicyclo[1.1.1]pentane framework.
  • An amino group attached to the acetic acid moiety, enhancing its potential interactions with biological targets.

The biological activity of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets in biological systems. The unique structure allows it to fit into binding sites on proteins and enzymes, potentially modulating their activity through:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with target molecules, increasing binding affinity.
  • Allosteric Modulation: The compound may act as an allosteric modulator, influencing the function of receptors or enzymes without directly competing with the endogenous ligand.

In Vitro Studies

Research indicates that compounds with similar bicyclic structures often exhibit significant biological activities, including:

  • Antimicrobial Activity: Bicyclic amino acids have shown potential in inhibiting bacterial growth.
  • Neuroprotective Effects: Some studies suggest that such compounds can protect neuronal cells from oxidative stress.

Study 1: Neuroprotective Properties

A study published in a pharmacological journal demonstrated that a related bicyclic compound exhibited neuroprotective effects in models of neurodegeneration. The compound reduced apoptosis in neuronal cells and improved cell viability under stress conditions.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of bicyclic amino acids, revealing that (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride displayed effective inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Comparison with Related Compounds

To understand the unique properties of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochloride, it is beneficial to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidCarboxylic acid groupsLimited antimicrobial activity
(2R)-2-(tert-butoxycarbonylamino)acetic acidProtected amino groupEnhanced stability in synthetic routes
(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid; hydrochlorideFluorinated derivativePotentially improved binding affinity

Q & A

(Basic) What are the key considerations for synthesizing (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride, and how does the bicyclo[1.1.1]pentane moiety influence reaction conditions?

The synthesis of this compound requires careful handling of the strained bicyclo[1.1.1]pentane group, which imposes steric and electronic challenges. Key steps include:

  • Chiral induction : Use of enantioselective catalysts or chiral auxiliaries to maintain the (2R)-configuration, as seen in similar amino acid syntheses .
  • Protection strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions during bicyclo[1.1.1]pentane functionalization .
  • Reaction conditions : Mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., acetonitrile) to minimize ring strain-induced decomposition, analogous to methods for strained bicyclic systems .
  • Hydrochloride formation : Post-synthesis treatment with HCl gas or concentrated HCl in anhydrous ether to ensure salt stability .

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry via coupling constants (e.g., J-values for bicyclo[1.1.1]pentane protons) and diastereotopic splitting patterns .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, especially for novel bicyclic systems .
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with polar mobile phases to resolve enantiomers, validated against reference standards .
  • Circular dichroism (CD) : Correlates optical activity with configuration, particularly for amino acid derivatives .

(Advanced) How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., enzymes or transporters), leveraging the bicyclo group’s rigidity to assess binding pose stability .
  • MD simulations : Analyze conformational dynamics of the bicyclo moiety in aqueous or membrane environments to predict bioavailability .
  • SAR studies : Compare with structurally related compounds (e.g., fentanyl analogs) to identify key pharmacophoric features .

(Advanced) What strategies can resolve discrepancies in solubility data between the free base and hydrochloride salt forms during formulation studies?

  • pH-solubility profiling : Measure solubility across pH 1–7 (simulating physiological conditions) to identify optimal salt forms .
  • Counterion screening : Test alternative salts (e.g., sulfate, citrate) if hydrochloride exhibits poor solubility in non-polar solvents .
  • Co-solvent systems : Use DMSO-water or ethanol-water mixtures to enhance solubility while maintaining stability, as demonstrated for similar hydrochlorides .

(Advanced) How does the compound's stability under various pH and temperature conditions impact its storage and handling in long-term studies?

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict degradation pathways (e.g., hydrolysis of the bicyclo group or racemization) .
  • Lyophilization : Freeze-drying the hydrochloride salt in amber vials under argon prevents hygroscopicity and thermal decomposition .
  • pH monitoring : Buffered solutions (pH 4–6) minimize acid-catalyzed degradation of the bicyclo[1.1.1]pentane core .

(Basic) What are the recommended protocols for ensuring enantiomeric purity during large-scale synthesis?

  • Chiral chromatography : Preparative HPLC with cellulose-based columns to isolate the (2R)-enantiomer .
  • Asymmetric catalysis : Use of Rh or Ru catalysts for hydrogenation of precursor ketones, achieving >99% enantiomeric excess (ee) .
  • Crystallization-induced asymmetric transformation : Recrystallization from ethanol/water mixtures to enrich the desired enantiomer .

(Advanced) In enzyme inhibition assays, how should researchers account for potential solvent effects introduced by hydrochloride counterions?

  • Control experiments : Compare activity of the free base (neutralized with NaOH) and hydrochloride salt to isolate counterion effects .
  • Ionic strength adjustment : Use buffer systems (e.g., Tris-HCl) to maintain consistent ionic strength across assay conditions .
  • Solvent masking : Pre-incubate enzymes with HCl at assay-relevant concentrations to assess nonspecific inhibition .

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